molecular formula C16H13Cl2NO3 B5215733 2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B5215733
M. Wt: 338.2 g/mol
InChI Key: UUSIGLOKRNGYGF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,4-dichlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with 2,4-dichlorophenyl acetic acid: The intermediate is then reacted with 2,4-dichlorophenyl acetic acid in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: Researchers may study its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with molecular targets within biological systems. This could include binding to specific receptors, enzymes, or other proteins, leading to modulation of cellular pathways. The exact pathways and targets would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide: Similar structure but with a different position of the benzodioxin group.

    2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide: Another positional isomer with the benzodioxin group at a different location.

Uniqueness

2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-11-2-1-10(13(18)8-11)7-16(20)19-12-3-4-14-15(9-12)22-6-5-21-14/h1-4,8-9H,5-7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSIGLOKRNGYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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